1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a thiophene ring attached to the azetidine ring via a carbonyl group, and a carboxylic acid functional group on the azetidine ring. The molecular formula of this compound is C9H9NO3S, and it has a molecular weight of 211.24 g/mol .
Wissenschaftliche Forschungsanwendungen
1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound is used in the development of new materials and polymers with unique properties
Wirkmechanismus
Target of Action
Compounds like “1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid” often target enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its targets by binding to active sites, altering the target’s structure or function. This interaction can inhibit or enhance the target’s activity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. It might inhibit or activate certain pathways, leading to changes in cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. It might lead to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of factor inhibiting hypoxia-inducible factor-1 (FIH-1). This inhibition leads to the activation of hypoxia-inducible factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxia . The compound interacts with FIH-1 through its thiophene-2-carbonyl group, which binds to the active site of the enzyme, preventing it from hydroxylating HIF-α. This interaction stabilizes HIF-α, allowing it to activate the transcription of genes involved in the adaptive response to low oxygen levels.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to hypoxia. By inhibiting FIH-1 and stabilizing HIF-α, the compound enhances the expression of genes that promote angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia . These effects are observed in various cell types, including endothelial cells, which are crucial for blood vessel formation, and erythroid progenitor cells, which are involved in red blood cell production. Additionally, the compound affects cell signaling pathways related to cellular metabolism, promoting a shift towards glycolysis under hypoxic conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of FIH-1, a key enzyme that regulates the stability of HIF-α. The thiophene-2-carbonyl group of the compound interacts with the catalytic domain of FIH-1, inhibiting its hydroxylase activity . This inhibition prevents the hydroxylation of HIF-α, a modification that typically marks it for degradation. As a result, HIF-α accumulates and translocates to the nucleus, where it activates the transcription of genes involved in the cellular response to hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. In vitro studies have shown that the compound maintains its inhibitory effect on FIH-1 for several hours, leading to sustained activation of HIF-α . Long-term studies in vivo have indicated that the compound can have lasting effects on cellular function, particularly in tissues exposed to chronic hypoxia.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FIH-1 and activates HIF-α without causing significant toxicity . At higher doses, the compound can induce adverse effects, including oxidative stress and inflammation, due to excessive activation of hypoxia-responsive pathways. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biological activity.
Metabolic Pathways
This compound is involved in metabolic pathways related to hypoxia response. The compound interacts with enzymes such as FIH-1, altering the metabolic flux towards glycolysis and away from oxidative phosphorylation . This shift in metabolism is crucial for cells to adapt to low oxygen conditions, as it allows for continued ATP production in the absence of sufficient oxygen. Additionally, the compound may influence the levels of metabolites involved in redox balance and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s thiophene-2-carbonyl group facilitates its binding to these proteins, allowing for efficient uptake and localization within target cells. Once inside the cells, the compound accumulates in the cytoplasm and can translocate to the nucleus, where it exerts its effects on gene expression.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to inhibit FIH-1 and stabilize HIF-α requires its presence in these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations. These modifications can influence the compound’s activity and function, enhancing its ability to modulate hypoxia-responsive pathways.
Vorbereitungsmethoden
The synthesis of 1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of thiophene-2-carbonyl chloride with azetidine-3-carboxylic acid in the presence of a base can yield the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions where the thiophene ring or the azetidine ring is substituted with other functional groups using appropriate reagents and conditions.
Ring-opening reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions with nucleophiles, leading to the formation of open-chain derivatives
Vergleich Mit ähnlichen Verbindungen
1-(Thiophene-2-carbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but lacking the thiophene ring.
Thiophene-2-carboxylic acid: A compound with a thiophene ring and a carboxylic acid group, but lacking the azetidine ring.
Azetidine-3-carboxylic acid: Similar to the title compound but without the thiophene ring.
The uniqueness of this compound lies in the combination of the azetidine ring and the thiophene ring, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(thiophene-2-carbonyl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUOLKLEXSFFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.